4-Methylbenzene-1-sulfonic acid--water (2/3)
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Overview
Description
4-Methylbenzene-1-sulfonic acid–water (2/3) is a chemical compound that consists of 4-methylbenzenesulfonic acid and water in a 2:3 ratio. This compound is also known as p-toluenesulfonic acid monohydrate. It is a white, crystalline solid that is highly soluble in water and other polar solvents. The compound is widely used in organic synthesis due to its strong acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzene-1-sulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves the addition of sulfur trioxide and fuming sulfuric acid to toluene, resulting in the formation of 4-methylbenzenesulfonic acid . The reaction conditions usually require a controlled temperature and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, 4-methylbenzene-1-sulfonic acid is produced by sulfonating toluene with sulfuric acid. The process involves mixing toluene with concentrated sulfuric acid and heating the mixture to a specific temperature. The resulting product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other substituents.
Esterification: It reacts with alcohols to form esters.
Neutralization: It can be neutralized by bases to form salts.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation process.
Alcohols: Used in esterification reactions.
Bases: Used in neutralization reactions.
Major Products Formed
Esters: Formed from esterification reactions.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of certain biological compounds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid involves its strong acidic properties. The sulfonic acid group (-SO3H) is highly electrophilic, making it an effective catalyst in various chemical reactions. The compound can donate protons (H+) to other molecules, facilitating reactions such as esterification and transesterification .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the methyl group.
Sulfanilic Acid: Contains an amino group instead of a methyl group.
Toluene-4-sulfonic Acid: Another name for 4-methylbenzene-1-sulfonic acid.
Uniqueness
4-Methylbenzene-1-sulfonic acid is unique due to its strong acidic properties and its ability to act as a catalyst in a wide range of chemical reactions. Its solubility in water and polar solvents also makes it highly versatile in various applications .
Properties
CAS No. |
189944-94-3 |
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Molecular Formula |
C14H22O9S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/2C7H8O3S.3H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;/h2*2-5H,1H3,(H,8,9,10);3*1H2 |
InChI Key |
UBKVOSUFZCTEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O |
Origin of Product |
United States |
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